molecular formula C7H11N3O2 B1419518 methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate CAS No. 688303-91-5

methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate

Cat. No.: B1419518
CAS No.: 688303-91-5
M. Wt: 169.18 g/mol
InChI Key: CBKIBRUHOBWZGS-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, thereby affecting the enzyme’s function .

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in cellular function and overall biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues, potentially leading to changes in cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It may interact with specific transporters or binding proteins, affecting its localization and accumulation . Understanding these processes is essential for determining the compound’s efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular processes and its overall impact on cell health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate typically involves the reaction of methyl acrylate with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction. The process may involve heating under reflux to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.

    Substitution: The amino and ester groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

    Materials Science: Its unique structure makes it useful in the design of novel materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminopyridine-3-carboxylate: Similar in structure but contains a pyridine ring instead of a pyrazole ring.

    Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate: Features an indazole ring, which is another type of nitrogen-containing heterocycle.

    Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate: Contains an imidazole ring, differing in the arrangement of nitrogen atoms within the ring.

Uniqueness

Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The pyrazole ring’s electronic structure and ability to form hydrogen bonds make it a versatile scaffold for drug design and other applications. Additionally, the compound’s amino and ester groups provide sites for further functionalization, enhancing its utility in synthetic chemistry.

Properties

IUPAC Name

methyl 2-amino-3-pyrazol-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-12-7(11)6(8)5-10-4-2-3-9-10/h2-4,6H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKIBRUHOBWZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN1C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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